REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8](Cl)[C:9]=1[F:10])[C:5]#[N:6].[Cl:12][C:13]1[CH:14]=[C:15]([C:21]([F:24])([F:23])[F:22])[CH:16]=[C:17](Cl)[C:18]=1[F:19]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:19])[C:9]=1[F:10])[C:5]#[N:6].[Cl:12][C:13]1[CH:14]=[C:15]([C:21]([F:24])([F:23])[F:22])[CH:16]=[C:17]([F:10])[C:18]=1[F:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C#N)C=C(C1F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1F)Cl)C(F)(F)F
|
Name
|
alkali metal fluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C#N)C=C(C1F)F
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1F)F)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8](Cl)[C:9]=1[F:10])[C:5]#[N:6].[Cl:12][C:13]1[CH:14]=[C:15]([C:21]([F:24])([F:23])[F:22])[CH:16]=[C:17](Cl)[C:18]=1[F:19]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:19])[C:9]=1[F:10])[C:5]#[N:6].[Cl:12][C:13]1[CH:14]=[C:15]([C:21]([F:24])([F:23])[F:22])[CH:16]=[C:17]([F:10])[C:18]=1[F:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C#N)C=C(C1F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1F)Cl)C(F)(F)F
|
Name
|
alkali metal fluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C#N)C=C(C1F)F
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1F)F)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |